3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a chemical compound with the molecular formula and a molecular weight of 217.23 g/mol. It belongs to the class of phthalazine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound exhibits structural features that may contribute to its biological effects, making it a subject of interest in both synthetic and medicinal chemistry.
The compound can be synthesized through various chemical methods, primarily involving the reaction of phthalic anhydride with ethylamine to generate intermediates that lead to the final product. Its synthesis and properties have been documented in scientific literature, including studies focusing on its biological evaluation and potential therapeutic applications .
3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is classified as an organic compound, specifically a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It is also categorized under carboxamides owing to the presence of the carboxamide functional group.
The synthesis of 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically follows these steps:
In industrial applications, these reactions are scaled up using large reactors and continuous flow systems to enhance efficiency. Reaction conditions such as temperature, pressure, and time are optimized for maximum yield and purity. Purification techniques like recrystallization or chromatography are employed to isolate the desired product from by-products.
3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide participates in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes or receptors that play roles in cell proliferation and survival, potentially leading to anticancer effects .
Research indicates that it may affect pathways related to multidrug resistance in cancer cells by modulating the activity of efflux transporters like P-glycoprotein .
The physical properties of 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide include:
Chemical properties include:
Relevant data regarding melting point and boiling point may vary based on purity and specific synthesis methods used.
3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:
This compound's unique structure and properties make it a valuable candidate for further research in drug discovery and development efforts aimed at addressing multidrug resistance in cancer treatment.
The compound exhibits systematic chemical nomenclature and well-defined identifiers essential for unambiguous scientific communication. According to IUPAC conventions, its full name is 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide, reflecting the ethyl substituent on the pyridazinyl nitrogen (position 3), the ketone functionality (position 4), and the primary carboxamide at position 1 [3] [9].
O=C(C1=NN(CC)C(C2=C1C=CC=C2)=O)N
This linear notation encodes the core phthalazine structure (C1=NN...C2=C1C=CC=C2
), the ethyl group attached to N3 (N(CC)
), the carbonyl at C4 (C1=O
implied), and the carboxamide group at C1 (C(=O)N
) [3]. RACANTUOSGCCHS-UHFFFAOYSA-N
Provides a standardized hash for database searching and compound verification [3]. Table 1: Key Identifiers for 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide and Related Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Identifier (e.g., SMILES) |
---|---|---|---|---|
3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide | 16015-57-9 | C₁₁H₁₁N₃O₂ | 217.23 | O=C(C1=NN(CC)C(C2=C1C=CC=C2)=O)N [3] |
3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | 16015-48-8 | C₁₁H₁₀N₂O₃ | 218.21 | O=C(O)C1=NN(CC)C(C2=C1C=CC=C2)=O [9] |
Methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate | 16015-53-5 | C₁₂H₁₂N₂O₃ | 232.24 | CCOC(=O)C1=NN(CC)C(C2=C1C=CC=C2)=O [5] |
3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide | 565192-00-9 | C₁₁H₁₂N₄O₂ | 232.24 | O=C(C1=NN(CC)C(C2=C1C=CC=C2)=O)NN [7] |
This compound is structurally related to several carboxylic acid derivatives and esters, such as 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 16015-48-8) [9] and its methyl ester (CAS 16015-53-5) [5]. Further derivatization is exemplified by the carbohydrazide (CAS 565192-00-9) [7] and the N-benzoyl carbohydrazide [6]. The presence of the primary carboxamide (-C(=O)NH₂) instead of a carboxylic acid (-COOH) or ester (-COOR) significantly influences its polarity, hydrogen-bonding capacity, and overall molecular properties.
The molecular architecture of 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide integrates several features of high relevance to medicinal chemistry and drug design, positioning it as a potential pharmacophore or structural motif in bioactive compounds.
3,4-dihydrophthalazine-1,4-dione
system (often termed phthalazinedione or phthalhydrazide) forms the foundation. This comprises a fused bicyclic structure where a benzene ring is annulated with a six-membered ring containing two adjacent nitrogen atoms (N1 and N2) in the ortho (1,2) positions. Crucially, this heterocycle exists in a partially reduced state due to the saturation between N2 and C3/C4, featuring a carbonyl (C=O) at C4 [3] [7]. Table 2: Key Structural Features and Putative Pharmacophoric Roles
Structural Element | Description | Potential Pharmacophoric Role |
---|---|---|
Phthalazinedione Core (Fused Rings) | Planar, bicyclic heteroaromatic/quinone-like | Provides molecular framework; potential for π-π stacking or intercalation |
N3-Ethyl Substituent | -CH₂CH₃ group attached to N3 | Modulates lipophilicity and steric bulk; influences target selectivity |
C1-Carboxamide (-CONH₂) | Primary amide at position 1 | Acts as dual H-bond donor (NH₂) and strong H-bond acceptor (C=O); critical for target binding affinity |
C4-Carbonyl (C=O) | Ketone at position 4 | Functions as a strong hydrogen bond acceptor |
Imine-like N2 | N2 atom adjacent to C3 and C4 | Potential site for coordination or weaker H-bonding interactions |
This structural profile aligns with findings from research on DNA-encoded library (DECL) screens targeting pharmacologically relevant proteins like Tankyrase 1 (TNKS1). Studies indicate that related phthalazinedione and quinazoline derivatives, particularly those featuring hydrogen-bonding functionalities at positions analogous to C1, demonstrate significant enrichment in affinity selections against TNKS1. For instance, building blocks like A96
(a phthalhydrazide) were identified as potent binders when paired with specific complementary fragments [2]. The carboxamide group in 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide mirrors these critical pharmacophoric features, suggesting potential utility as a fragment or scaffold for developing inhibitors of ADP-ribosyltransferases or other targets recognizing similar recognition patterns. Its drug-like properties, including adherence to Lipinski/Veber rules (Molecular Weight 217.23, H-bond donors ~2, H-bond acceptors ~4, TPSA ~70 Ų), further support its relevance in lead discovery [2].
Phthalazine derivatives occupy a significant niche within heterocyclic chemistry, with their development intertwined with broader synthetic and medicinal chemistry advancements over the past century. The specific compound 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide represents a functionalized derivative emerging from this historical trajectory.
Table 3: Evolution of Key Phthalazine Derivatives
Time Period | Key Synthetic Milestones | Representative Compounds Developed | Application Context |
---|---|---|---|
Late 19th Century | Synthesis of unsubstituted phthalazine | Phthalazine | Foundational heterocyclic chemistry |
Mid 20th Century | Development of antihypertensive hydralazine analogs | Hydralazine (1-Hydrazinophthalazine) | Introduction of phthalazines in therapeutics |
Late 20th Century | Synthesis of 1,4-disubstituted dihydrophthalazine-4-ones | 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid (and esters) [5] [9] | Building blocks for further functionalization |
Late 20th / Early 21st C | Derivatization to carboxamides and carbohydrazides | 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide [3]; 4-Oxo-3,4-dihydrophthalazine-1-carbohydrazide (CAS 61051-67-0) [8] | Exploration as intermediates and bioactive cores |
21st Century | Incorporation into DECLs; Identification as privileged motifs | Phthalhydrazide building blocks (e.g., A96) in TNKS1-targeting DECLs [2] | Rational drug discovery; Fragment-based design |
The historical trajectory of 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide underscores its role as a product of continuous refinement in heterocyclic synthesis. Its journey from a synthetic target to a compound recognized for its potential pharmacophoric elements reflects the ongoing efforts to leverage complex heterocycles in the discovery of novel bioactive molecules [2] [5] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1